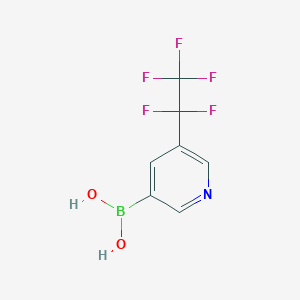
5-(Perfluoroethyl)pyridine-3-boronic acid, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Perfluoroethyl)pyridine-3-boronic acid, 97% (5-PEPA 97%) is an organic compound that is commonly used in scientific research as a reagent for various synthetic, biochemical, and physiological applications. It is a colorless, hygroscopic solid with a molecular weight of 215.06 g/mol and a melting point of 117-123°C. 5-PEPA 97% is a versatile reagent, which can be used in a variety of reactions, including Suzuki-Miyaura cross-couplings and Stille reactions.
科学的研究の応用
5-PEPA 97% is widely used in scientific research, particularly in the fields of synthetic organic chemistry, biochemistry, and physiology. It is used as a reagent in a variety of reactions, including Suzuki-Miyaura cross-couplings and Stille reactions. In addition, it is used as a catalyst for the synthesis of various organic molecules, such as amino acids and peptides. Furthermore, 5-PEPA 97% can be used as a ligand in metal-catalyzed reactions, such as Heck and Mizoroki-Heck reactions.
作用機序
5-PEPA 97% acts as a ligand in metal-catalyzed reactions, such as Heck and Mizoroki-Heck reactions. In these reactions, the 5-PEPA 97% acts as an electron-donating ligand, which facilitates the transfer of electrons from the substrate to the metal catalyst. This electron transfer is necessary for the reaction to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PEPA 97% have not been extensively studied. However, it is known that 5-PEPA 97% is not toxic and does not have any adverse effects on humans or animals. Furthermore, it is not known to interact with any drugs or other compounds.
実験室実験の利点と制限
The main advantage of using 5-PEPA 97% in laboratory experiments is its versatility. It can be used in a variety of reactions, including Suzuki-Miyaura cross-couplings and Stille reactions, as well as metal-catalyzed reactions, such as Heck and Mizoroki-Heck reactions. Furthermore, it is not toxic and does not have any adverse effects on humans or animals.
The main limitation of using 5-PEPA 97% in laboratory experiments is its hygroscopic nature. It is hygroscopic, which means that it absorbs moisture from the air, which can affect its stability and reactivity.
将来の方向性
The potential future directions for 5-PEPA 97% include:
1. Further research into its biochemical and physiological effects.
2. Development of new reactions and applications for 5-PEPA 97%.
3. Investigation into the use of 5-PEPA 97% as a catalyst for the synthesis of various organic molecules.
4. Exploration of the use of 5-PEPA 97% in metal-catalyzed reactions.
5. Investigation into the use of 5-PEPA 97% as a ligand in metal-catalyzed reactions.
6. Development of methods to improve the stability and reactivity of 5-PEPA 97%.
7. Exploration of the use of 5-PEPA 97% in the synthesis of complex molecules.
8. Development of new synthetic methods for the synthesis of 5-PEPA 97%.
9. Investigation into the use of 5-PEPA 97% in the synthesis of pharmaceuticals.
10. Investigation into the use of 5-PEPA 97% in the synthesis of polymers.
合成法
5-PEPA 97% can be synthesized via a two-step reaction. In the first step, 5-bromopyridine-3-boronic acid is reacted with 1-fluoroethyl iodide in the presence of a base, such as sodium iodide, to form 5-(fluoroethyl)pyridine-3-boronic acid. This reaction is followed by a second step, in which the 5-(fluoroethyl)pyridine-3-boronic acid is converted to 5-(perfluoroethyl)pyridine-3-boronic acid by treatment with hydrofluoric acid.
特性
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5NO2/c9-6(10,7(11,12)13)4-1-5(8(15)16)3-14-2-4/h1-3,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJMJDLJZZAGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(C(F)(F)F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

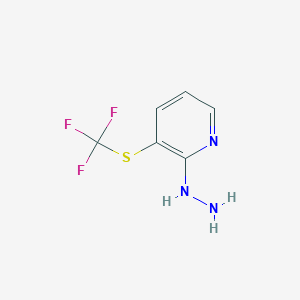

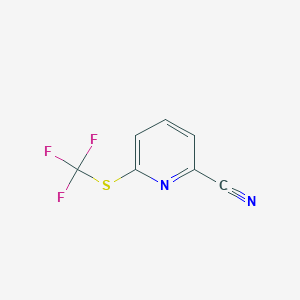
![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)

![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)
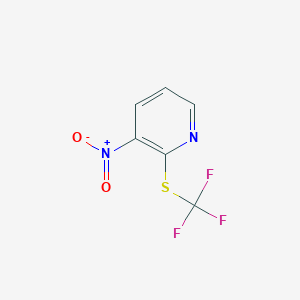
![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)
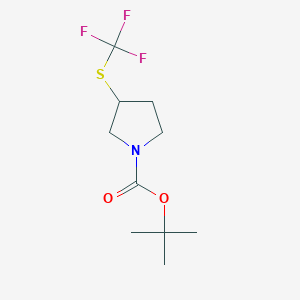
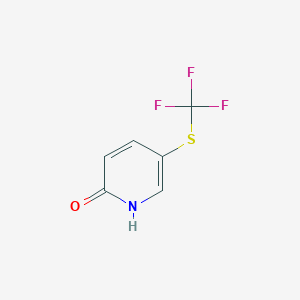
![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)


